Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide

MC1R antagonism in vivo melanotropin bioassay skin pigmentation pharmacology

Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide (CAS 123689‑72‑5; INCI: Hexapeptide‑2, synonym Melanostatin DM) is a synthetic hexapeptide with the sequence H‑His‑D‑Arg‑Ala‑Trp‑D‑Phe‑Lys‑NH₂ (C₄₁H₅₈N₁₄O₆, MW 843 g/mol). It was rationally engineered as a chimeric molecule fusing the core scaffold of the growth-hormone secretagogue GHRP‑6 ([His¹,Lys⁶]GHRP) with the α‑MSH(6‑11) fragment, yielding a competitive antagonist of the melanocortin‑1 receptor (MC1R).

Molecular Formula C41H58N14O6
Molecular Weight 843 g/mol
CAS No. 123689-72-5
Cat. No. B218683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide
CAS123689-72-5
SynonymsH-His-D-Arg-Ala-Trp-D-Phe-Lys-NH2
HAATPLN
histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide
Molecular FormulaC41H58N14O6
Molecular Weight843 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CN=CN4)N
InChIInChI=1S/C41H58N14O6/c1-24(51-38(59)32(15-9-17-48-41(45)46)53-37(58)29(43)20-27-22-47-23-50-27)36(57)54-34(19-26-21-49-30-13-6-5-12-28(26)30)40(61)55-33(18-25-10-3-2-4-11-25)39(60)52-31(35(44)56)14-7-8-16-42/h2-6,10-13,21-24,29,31-34,49H,7-9,14-20,42-43H2,1H3,(H2,44,56)(H,47,50)(H,51,59)(H,52,60)(H,53,58)(H,54,57)(H,55,61)(H4,45,46,48)/t24-,29-,31-,32+,33+,34-/m0/s1
InChIKeyCGVQCSBCAOKPQQ-MIZKZNAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide (CAS 123689-72-5): A Rationally Designed GHRP–MSH Hybrid Hexapeptide for Cosmetic R&D and Procurement


Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide (CAS 123689‑72‑5; INCI: Hexapeptide‑2, synonym Melanostatin DM) is a synthetic hexapeptide with the sequence H‑His‑D‑Arg‑Ala‑Trp‑D‑Phe‑Lys‑NH₂ (C₄₁H₅₈N₁₄O₆, MW 843 g/mol) [1]. It was rationally engineered as a chimeric molecule fusing the core scaffold of the growth-hormone secretagogue GHRP‑6 ([His¹,Lys⁶]GHRP) with the α‑MSH(6‑11) fragment, yielding a competitive antagonist of the melanocortin‑1 receptor (MC1R) [2]. Unlike non‑specific tyrosinase inhibitors, this peptide intercepts pigmentation signaling at the receptor level by blocking α‑MSH binding, thereby suppressing the cAMP/PKA/CREB/MITF cascade that drives melanogenesis [3]. The compound is incorporated in China’s 2021 Inventory of Existing Cosmetic Ingredients (IECIC) and is supplied as a lyophilized powder with ≥95 % HPLC purity for topical cosmetic formulation .

Why Generic α‑MSH Antagonists Cannot Replace CAS 123689‑72‑5 in Formulation: Structural Determinants of Cross‑Species Antagonism and In‑Vivo Potency


The hexapeptide class of MC1R antagonists is structurally diverse, and small sequence variations produce large pharmacological differences that preclude generic interchange. GHRP‑6 (His‑D‑Trp²‑Ala‑Trp‑D‑Phe‑Lys‑NH₂, CAS 87616‑84‑0), the closest structural relative of Melanostatin DM, replaces D‑Arg² with D‑Trp² and shows species‑selective α‑MSH antagonism restricted to amphibian bioassays while being inert in reptilian skin models [1]. Nonapeptide‑1 (CAS 158563‑45‑2) achieves picomolar MC1R affinity (Ki 40 nM) but requires nine amino acids and a distinct binding interface, yielding a different selectivity fingerprint across MC3/4/5 subtypes [2]. Furthermore, all‑L‑configured α‑MSH fragments are rapidly degraded by dermal peptidases, whereas the D‑Arg² and D‑Phe⁵ substitutions that define Melanostatin DM are explicitly noted in the primary design literature as conferring enzymatic resistance [3]. These molecular differences translate into divergent in‑vivo efficacy, species‑specificity, and formulation stability profiles, meaning that substituting one MC1R‑targeting hexapeptide for another without direct comparative data risks unpredictable performance in end‑use cosmetic products. The quantitative evidence below substantiates exactly where CAS 123689‑72‑5 differs measurably from its closest analogs.

Product‑Specific Quantitative Evidence Guide: Differentiating CAS 123689‑72‑5 from Closest Structural and Pharmacological Analogs


In‑Vivo α‑MSH Antagonism: Total Abolition of Agonist Response and Override of Superpotent MSH Analog

In the Urosaurus ornatus lizard skin bioassay, a single pre‑injection of Melanostatin DM (H‑His‑D‑Arg‑Ala‑Trp‑D‑Phe‑Lys‑NH₂) at 1 nmol/5 g body weight totally abolished the skin‑darkening response to α‑MSH, reducing the maximal darkening from 100 % (agonist baseline) to 0 % [1]. When challenged with the superpotent synthetic agonist [Nle⁴,D‑Phe⁷]α‑MSH, the same dose depressed the maximal response to 50 % of the agonist‑alone control [1]. In Sceloporus jarrovii, a higher dose of 10 nmol/5 g reduced α‑MSH‑induced maximal skin darkening to 50 % [1]. This dual‑agonist override capacity is not reported for GHRP‑6 or other single‑species‑selective MSH‑GHRP hybrid analogs in the same assay system [2].

MC1R antagonism in vivo melanotropin bioassay skin pigmentation pharmacology

Cross‑Species Antagonism: Dual‑Species pA₂ Activity vs. Species‑Selective GHRP‑6 Structural Analogs

In a systematic structure‑activity study of the generic H‑His‑Xaa⁷‑Yaa⁸‑Trp‑D‑Phe‑Lys‑NH₂ series, the D‑Arg⁷‑Ala⁸ substitution (Melanostatin DM) exhibited α‑MSH antagonist activity on both Rana pipiens (frog) and Anolis carolinensis (lizard) skin bioassays with pA₂ values ranging 5.0–6.0 [1]. In contrast, the D‑Trp⁷‑Ala⁸ analog (corresponding to the GHRP‑6 core sequence) was a species‑selective antagonist: it inhibited α‑MSH on R. pipiens (pA₂ = 4.7) but showed no antagonist (or agonist) activity on A. carolinensis [1]. The Phe⁷‑Arg⁸ analog likewise selectively inhibited α‑MSH only on R. pipiens (pA₂ = 5.8) [1]. GHRP‑6 itself was later confirmed to bind human MC1 and MC5 receptors with low affinity but without functional antagonism at pharmacologically relevant concentrations, whereas 153N‑6 (Nonapeptide‑1) was found to be MC1‑selective [2].

structure-activity relationship species selectivity melanocortin receptor pharmacology

Dose‑Dependent Melanin Synthesis Inhibition in Human Melanocyte Culture Without Direct Cytotoxicity

In human melanocyte culture studies, Melanostatin DM demonstrated dose‑dependent inhibition of α‑MSH‑stimulated melanogenesis, achieving >50 % suppression of melanin production at 10 µM without detectable cytotoxicity . In a UVB‑induced melanogenesis model, 0.05–0.1 % (w/v) Melanostatin DM inhibited melanin synthesis by 40–60 % relative to untreated UVB‑exposed controls . By comparison, Nonapeptide‑1 (Melanostatine‑5), a nine‑residue MC1R antagonist peptide, reduces melanin content by approximately 33 % in human epidermal melanocytes at 20 µM and inhibits melanin synthesis by 27–43 % at 100 µM in animal models . Notably, Melanostatin DM achieves its inhibition through competitive MC1R blockade at the signaling level without directly inhibiting tyrosinase enzyme activity, distinguishing it from traditional depigmenting agents such as hydroquinone or arbutin that carry cytotoxicity risk at effective concentrations .

melanogenesis inhibition human melanocyte assay cosmetic peptide efficacy

D‑Amino Acid‑Engineered Enzymatic Stability: D‑Arg²/D‑Phe⁵ as a Differentiating Structural Motif vs. All‑L Peptide Competitors

Melanostatin DM incorporates two D‑amino acid residues—D‑Arg at position 2 and D‑Phe at position 5—that are integral to its hybrid GHRP/MSH design [1]. The original discovery paper explicitly notes that D‑amino acid modifications were incorporated to enhance resistance to enzymatic degradation relative to all‑L‑configured peptides [2]. In the broader peptide stability literature, D‑Phe and D‑Arg substitutions are well‑established to confer protection against exopeptidase and endopeptidase cleavage in dermal and plasma environments, with D‑Phe‑containing peptides showing 2‑ to 10‑fold longer half‑lives compared to their all‑L counterparts depending on sequence context [3]. This structural feature differentiates Melanostatin DM from competing MC1R‑targeting sequences that rely solely on L‑amino acids, such as certain α‑MSH(6‑11) fragment derivatives and first‑generation melanotropin peptide antagonists. In product technical documentation, Melanostatin DM is reported as compatible with aqueous cosmetic formulations at pH 5.0–7.5 and stable under recommended storage at 2–8 °C (long‑term −20 °C), with recommended cold‑process addition at <45 °C to preserve integrity .

peptide stability D-amino acid protection topical formulation half-life

Best‑Validated Research and Industrial Application Scenarios for Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide (CAS 123689‑72‑5)


Cosmetic Skin‑Lightening Serums and Spot‑Correction Formulations Targeting UV‑Induced and Hormonal Hyperpigmentation

Formulators developing premium skin‑brightening products can leverage Melanostatin DM’s dual evidence base: (i) at the receptor level, it competitively blocks α‑MSH from MC1R, as established by the in‑vivo lizard bioassay showing total abolition of α‑MSH‑induced darkening [1]; (ii) in human melanocyte culture, 40–60 % inhibition of UVB‑induced melanogenesis is achieved at 0.05–0.1 % . Because the compound operates upstream of tyrosinase, it can be co‑formulated with antioxidants (e.g., vitamin C derivatives) without the competing substrate interactions that plague direct enzyme inhibitors. Recommended incorporation at 0.05–0.2 % in serums, creams, and gel matrices at pH 5.0–7.5 with cold‑process addition (<45 °C) preserves peptide integrity . This scenario is directly supported by the dose‑response melanin inhibition data in Section 3, Evidence Item 3.

Post‑Inflammatory Hyperpigmentation (PIH) Intervention Following Dermatological Procedures

The compound’s demonstrated in‑vivo capacity to override superpotent melanotropic stimulation—depressing the maximal response of [Nle⁴,D‑Phe⁷]α‑MSH to 50 % at 1 nmol/5 g [1]—makes it a mechanistically rational candidate for post‑procedure PIH management, where melanocortin tone is pathologically elevated by inflammation. Its mechanism of competitive receptor antagonism, distinct from melanocyte‑toxic bleaching agents, aligns with the safety requirement for application on compromised or recently treated skin. In human melanocyte studies, the compound’s absence of cytotoxicity at efficacious concentrations further supports its suitability for sensitive‑skin and post‑procedure contexts. This scenario derives directly from the in‑vivo potency evidence in Evidence Item 1 and the safety‑differentiation evidence in Evidence Item 3.

Research Tool for Melanocortin Receptor Subtype Pharmacology and Species‑Comparative Pigmentation Biology

Melanostatin DM’s unique dual‑species pharmacological profile—α‑MSH antagonism on both amphibian (R. pipiens) and reptilian (A. carolinensis) MC1R orthologs (pA₂ 5.0–6.0) versus the species‑selective profile of GHRP‑6 (pA₂ 4.7 on frog only, inert on lizard) [2]—positions it as a valuable probe for melanocortin receptor comparative pharmacology. Academic and industrial laboratories investigating MC1R structure‑function relationships across vertebrate lineages can employ this compound as a pan‑species antagonist control, reducing the need for multiple species‑specific tool compounds. This application is directly grounded in the SAR evidence presented in Evidence Item 2 and the distinct binding profile of Melanostatin DM versus 153N‑6 (Nonapeptide‑1) at human MC receptor subtypes [3].

Quote Request

Request a Quote for Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.